4-Ethoxyisoquinolin-5-ol
Description
4-Ethoxyisoquinolin-5-ol is an isoquinoline derivative featuring an ethoxy (-OCH₂CH₃) group at position 4 and a hydroxyl (-OH) group at position 3. Isoquinoline derivatives are pivotal in medicinal chemistry and organic synthesis due to their aromatic heterocyclic structure, which allows for diverse functionalization. The ethoxy and hydroxyl substituents likely influence its polarity, solubility, and reactivity compared to other derivatives.
Properties
CAS No. |
185437-32-5 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.214 |
IUPAC Name |
4-ethoxyisoquinolin-5-ol |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-7-12-6-8-4-3-5-9(13)11(8)10/h3-7,13H,2H2,1H3 |
InChI Key |
OVNSADKVRFBDDR-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CN=C1)C=CC=C2O |
Synonyms |
5-Isoquinolinol,4-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below highlights key structural and functional differences between 4-Ethoxyisoquinolin-5-ol and related compounds from the evidence:
Electronic and Steric Effects
- 4-Ethoxy vs. 4-Chloro : The ethoxy group is electron-donating via resonance, increasing electron density at C4, whereas the chloro group is electron-withdrawing. This difference impacts nucleophilic substitution rates and solubility (ethoxy enhances lipophilicity) .
- Hydroxyl vs. Ketone: The hydroxyl group at C5 in this compound allows for hydrogen bonding, improving aqueous solubility compared to ketone-containing analogs like 8-ethoxy-4~{H}-thieno[2,3-c]isoquinolin-5-one .
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